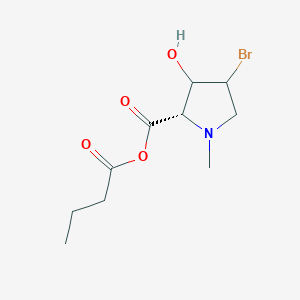
copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate is a complex organic compound that features a copper ion coordinated with two quinoline carboxylate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate typically involves the coordination of copper ions with quinoline carboxylate ligands. One common method involves the reaction of copper salts (such as copper sulfate or copper acetate) with quinoline-2-carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the pH is adjusted to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors, automated pH control, and purification techniques such as crystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: Ligand exchange reactions can occur, where the quinoline carboxylate ligands are replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent or pH.
Coordination: Coordination reactions often require the presence of a coordinating solvent and controlled temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of copper-ligand complexes.
Applications De Recherche Scientifique
Copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate has several scientific research applications:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism by which copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate exerts its effects involves the coordination of the copper ion with target molecules. This coordination can alter the electronic properties of the target, leading to changes in reactivity and function. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate: Unique due to its specific ligand structure and coordination environment.
Copper(II) acetate: Commonly used in organic synthesis but lacks the specific quinoline-based ligands.
Copper(II) sulfate: Widely used in various applications but does not have the same coordination properties as the quinoline complex.
Uniqueness
This compound is unique due to its dual quinoline carboxylate ligands, which provide specific electronic and steric properties. These properties make it particularly effective in catalytic applications and in forming stable coordination complexes .
Propriétés
Formule moléculaire |
C20H10CuN2O4 |
|---|---|
Poids moléculaire |
405.8 g/mol |
Nom IUPAC |
copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H12N2O4.Cu/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26);/q;+2/p-2 |
Clé InChI |
AXXRUABHNLLLJZ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


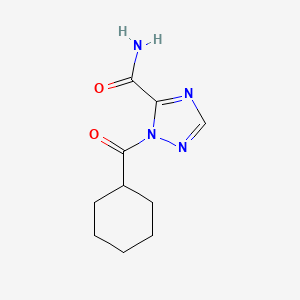

![(L-Alaninato-O,O')[N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N''-methylguanidine-NN]hydroxy copper](/img/structure/B12882267.png)
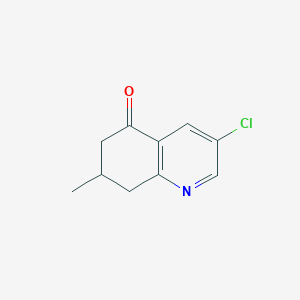
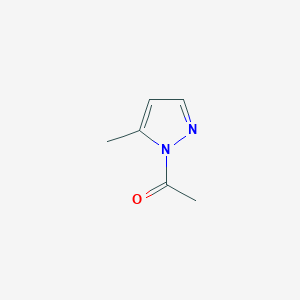


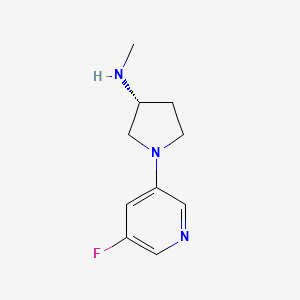

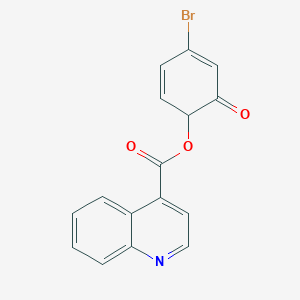
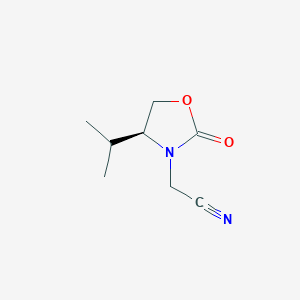
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12882336.png)
